molecular formula C5H4Cl2N2 B3030366 3,5-Dichloro-2-methylpyrazine CAS No. 89284-38-8

3,5-Dichloro-2-methylpyrazine

Cat. No. B3030366
CAS RN: 89284-38-8
M. Wt: 163.00
InChI Key: TYXFTSUECGCLEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08084456B2

Procedure details

To a solution of n-butyllithium (3.8 mL, 2.5M in hexane, 9.4 mmol) in THF (40 mL) cooled to −30° C. under nitrogen was added 2,2,6,6-tetramethylpiperidine (1.7 mL, 10.1 mmol). This solution was allowed to warm to 0° C. over 20 min. and was then cooled to −70° C. A solution of 2,6-dichloropyrazine (1 g, 6.7 mmol) in THF (40 mL) was added dropwise and the resulting brown solution stirred at −70° C. for 30 min. Iodomethane (4.1 mL, 67 mmol) was then added and the solution stirred at −70° C. for a further 45 min after which time a mixture of ethanol (5 mL), THF (5 mL) and 1N HCl (1 mL) was added. The solution was allowed to warm to room temperature and was concentrated under reduced pressure. The residue was dissolved in H2O (50 mL) and the product extracted into dichloromethane (3×30 mL). The combined organic layers were washed with H2O (50 mL) and brine (50 mL) and dried (Na2SO4). The organic layer was concentrated in vacuo and the residue purified by column chromatography eluting with dichloromethane-hexane (1:1) to separate the product as a clear motile oil (820 mg).
Quantity
3.8 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
4.1 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])CCC.CC1(C)CCCC(C)(C)N1.[Cl:16][C:17]1[CH:22]=[N:21][CH:20]=[C:19]([Cl:23])[N:18]=1.IC.Cl>C1COCC1.C(O)C>[Cl:16][C:17]1[C:22]([CH3:1])=[N:21][CH:20]=[C:19]([Cl:23])[N:18]=1

Inputs

Step One
Name
Quantity
3.8 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.7 mL
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC(=CN=C1)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
4.1 mL
Type
reactant
Smiles
IC
Step Five
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting brown solution stirred at −70° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was then cooled to −70° C
STIRRING
Type
STIRRING
Details
the solution stirred at −70° C. for a further 45 min after which time
Duration
45 min
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in H2O (50 mL)
EXTRACTION
Type
EXTRACTION
Details
the product extracted into dichloromethane (3×30 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with H2O (50 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography
WASH
Type
WASH
Details
eluting with dichloromethane-hexane (1:1)
CUSTOM
Type
CUSTOM
Details
to separate the product as a clear motile oil (820 mg)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC=1C(=NC=C(N1)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.